5-Bromochroman-3-one

Descripción general

Descripción

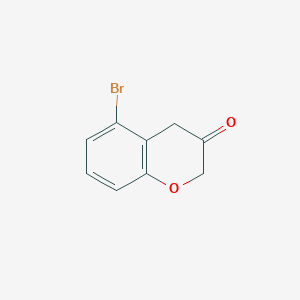

5-Bromochroman-3-one is an organic compound with the molecular formula C9H7BrO2. It is a derivative of chromanone, where a bromine atom is substituted at the 5th position of the chromanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromochroman-3-one typically involves the bromination of chroman-3-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromochroman-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding chroman-3-one derivatives with different functional groups.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

- Substituted chromanones

- Oxidized derivatives with various functional groups

- Reduced alcohol derivatives

Aplicaciones Científicas De Investigación

5-Bromochroman-3-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of 5-Bromochroman-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the bromine substitution but shares a similar core structure.

5-Chlorochroman-3-one: Similar structure with chlorine instead of bromine.

5-Fluorochroman-3-one: Fluorine substitution at the 5th position.

Uniqueness: 5-Bromochroman-3-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Actividad Biológica

5-Bromochroman-3-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromanone family, characterized by a chroman ring with a ketone functional group at position 3 and a bromine substituent at position 5. Its molecular formula is C_10H_7BrO, and it exhibits properties typical of flavonoids, including antioxidant activity and potential anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to enhance the expression of antioxidant enzymes by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

- Enzyme Inhibition : It inhibits key enzymes involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting cancer cell growth .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Increases antioxidant enzyme expression | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits PI3K | |

| Cell Cycle Arrest | Arrests cells at G2/M phase |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, it showed an IC50 value of approximately 7.17 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth in Ehrlich ascites carcinoma models. The compound achieved up to 80% inhibition of tumor growth, highlighting its therapeutic potential .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower doses, it enhances antioxidant defenses and reduces inflammation; however, higher doses may lead to hepatotoxicity and nephrotoxicity. This threshold effect necessitates careful dosage management in therapeutic applications.

Propiedades

IUPAC Name |

5-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEZEDNXYWWKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597663 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-53-1 | |

| Record name | 5-Bromo-2H-1-benzopyran-3(4H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.